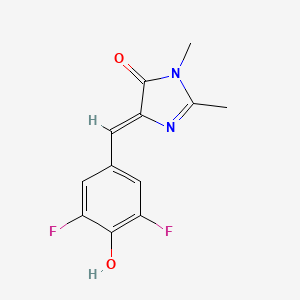

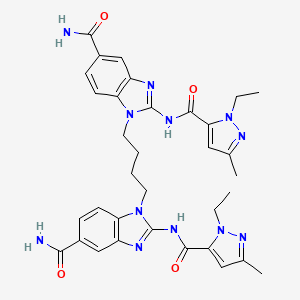

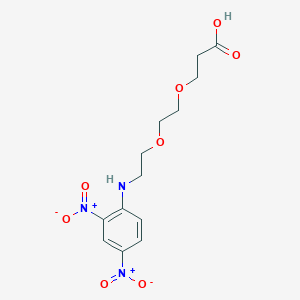

DNP-PEG2-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . The primary target of DNP (2,4-Dinitrophenol) is the mitochondrial oxidative phosphorylation process . DNP is involved in biological applications such as participating in ion transport across membranes .

Mode of Action

DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It stimulates respiration in the bacterial phosphorylating particles . DNP prevents the reassociation of the coupling enzyme with the electron transport particles . This uncoupling effect of DNP is influenced by the membrane lipid composition .

Biochemical Pathways

DNP affects the cyclooxygenase-2 (COX-2) pathway and its enzymatic product prostaglandin E2 (PGE2) . PGE2 is known to increase the proton current through pure lipid membranes .

Pharmacokinetics

DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The hydrophilic PEG linker in this compound increases the water solubility of the compound in aqueous media , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of DNP’s action are complex. It has been shown to stimulate respiration in bacterial phosphorylating particles . In the context of cancer, PGE2, the main product of COX-2, mediates its effects in cancer cell proliferation, invasion, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which could potentially influence its action in different physiological environments.

Analyse Biochimique

Biochemical Properties

DNP-PEG2-acid plays a significant role in biochemical reactions, primarily due to its ability to form stable amide bonds with primary and secondary amines. This interaction is facilitated by the presence of the carboxylic acid group, which reacts with amines under specific conditions such as EDC or DCC coupling . The compound is involved in ion transport across membranes, interacting with various enzymes and proteins that facilitate this process . For instance, this compound can interact with membrane transport proteins, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling proteins, leading to changes in downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, the compound can interact with DNA-binding proteins, leading to alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity . For instance, this compound may interact with enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of DNP-PEG2-acid involves scaling up the synthetic routes used in laboratory settings. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

DNP-PEG2-acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amines to form stable amide bonds.

Oxidation and Reduction Reactions: The DNP group can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

EDC and HATU: Used for forming amide bonds between the carboxylic acid and primary amines.

DCC (N,N’-dicyclohexylcarbodiimide): Another reagent used for amide bond formation.

Major Products Formed

The major products formed from reactions involving this compound are typically amide derivatives, which are stable and useful in various applications .

Applications De Recherche Scientifique

DNP-PEG2-acid has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

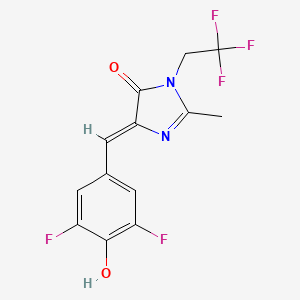

DNP-PEG1-acid: Similar structure but with a shorter PEG linker.

DNP-PEG3-acid: Similar structure but with a longer PEG linker.

Uniqueness

DNP-PEG2-acid is unique due to its specific PEG linker length, which provides an optimal balance between solubility and reactivity . This makes it particularly useful in applications where both properties are essential.

Propriétés

IUPAC Name |

3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZALENBFHFRJPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.